molecular formula C7H9NOS2 B6612077 N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine CAS No. 19795-93-8

N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine

Cat. No.: B6612077
CAS No.: 19795-93-8
M. Wt: 187.3 g/mol
InChI Key: MZBNYOVSUFBBRK-BQYQJAHWSA-N
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Description

N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine is a heterocyclic compound featuring a benzodithiol ring system fused with a hydroxylamine substituent in a (3Z)-configuration. The benzodithiol core consists of a six-membered ring with two sulfur atoms at positions 1 and 2, while the hydroxylamine group (–NH–OH) is conjugated to the ring via an imine-like bond. This structure confers unique redox and coordination properties, as the hydroxylamine moiety can participate in electron transfer reactions, and the sulfur atoms may act as ligands in metal complexes.

Properties

IUPAC Name

(NE)-N-(4,5,6,7-tetrahydro-1,2-benzodithiol-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS2/c9-8-7-5-3-1-2-4-6(5)10-11-7/h9H,1-4H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBNYOVSUFBBRK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO)SS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)/C(=N\O)/SS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine typically involves the reaction of 3-nitroso-4,5,6,7-tetrahydro-3H-1,2-benzodithiole with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. This interaction is crucial for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodithiazine Family

Compounds such as N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (compound 2) and N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (compound 4) from share structural motifs with the target compound but differ in key aspects:

  • Core Structure : Benzodithiazines contain a 1,4,2-dithiazine ring with an additional nitrogen atom and sulfone groups (SO₂), unlike the benzodithiol ring in the target compound, which lacks sulfone oxygen and nitrogen .
  • Substituents: The hydrazine (–NH–NH₂) group in compounds 2 and 4 differs from the hydroxylamine (–NH–OH) group in the target compound. Substituents like chlorine (Cl), methyl (CH₃), and cyano (CN) in 2 and 4 influence electronic and steric properties .

Table 1: Physicochemical and Spectroscopic Comparisons

Property Compound 2 (CH₃-substituted) Compound 4 (CN-substituted) Target Compound (Benzodithiol-hydroxylamine)
Melting Point (°C) 271–272 (decomp.) 285–286 (decomp.) Not reported in evidence
IR Peaks (cm⁻¹) 3235 (N–NH₂), 1645 (C=N) 3320 (N–NH₂), 2235 (C≡N) Expected: ~3200–3400 (N–OH), 1600–1650 (C=N)
¹H-NMR (δ, ppm) 2.40 (CH₃), 7.86–7.92 (aromatic) 3.35 (N–CH₃), 8.27–8.50 (arom.) Predicted aromatic shifts near 7.0–8.5 ppm
Elemental Analysis (C, H, N) C 37.04%, H 3.45%, N 14.40% C 35.70%, H 2.33%, N 18.50% Likely lower S content due to absence of SO₂

Key Observations :

  • The sulfone groups (SO₂) in benzodithiazines contribute to strong IR peaks at 1340–1155 cm⁻¹, which would be absent in the benzodithiol-based target compound .
  • Substituents like cyano (–CN) in 4 lower carbon content but increase nitrogen content compared to methyl-substituted 2.
Aromatic Hydroxylamine Derivatives

highlights N-(2-methoxyphenyl)hydroxylamine , which shares the hydroxylamine functional group but lacks the benzodithiol ring. Key comparisons include:

  • Redox Behavior: N-(2-methoxyphenyl)hydroxylamine undergoes enzymatic reduction by CYP1A enzymes to o-anisidine, a process influenced by microsomal enzymes.
  • Metabolic Stability: The methoxyphenyl derivative is metabolized to o-aminophenol via CYP2E1, whereas the benzodithiol ring in the target compound could alter metabolic routes, possibly enhancing persistence in biological systems .

Table 2: Metabolic Pathway Comparisons

Parameter N-(2-Methoxyphenyl)hydroxylamine Target Compound (Benzodithiol-hydroxylamine)
Primary Metabolic Enzyme CYP1A (reduction), CYP2E1 (oxidation) Unknown; potential CYP interaction with sulfur
Major Metabolite o-Anisidine, o-aminophenol Hypothetical: Sulfur-oxidized derivatives
Redox Cycling Efficiency High (due to aromatic nitroso intermediates) Likely lower (stable benzodithiol conjugation)
Regulatory and Functional Analogues

lists controlled hydroxylamine derivatives (e.g., N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine), which share functional groups but differ in substitution patterns. The absence of the target compound in regulatory lists suggests distinct pharmacological or toxicological profiles, possibly due to its unique benzodithiol core .

Biological Activity

N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework that may confer various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and structure:

  • Chemical Formula: C₉H₈N₂S₂
  • Molecular Weight: 196.30 g/mol

The structure includes a benzodithiol moiety, which is known for its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing hydroxylamine groups are often associated with antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : The presence of the benzodithiol structure may allow for interaction with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Antimicrobial Properties : Some derivatives of benzodithiol have shown antimicrobial effects against various pathogens, suggesting that this compound may possess similar properties.

Antioxidant Activity

A study evaluating the antioxidant capacity of hydroxylamine derivatives showed that compounds with similar structures effectively reduced oxidative damage in cellular models. The mechanism was primarily through the scavenging of reactive oxygen species (ROS) .

Antimicrobial Effects

Research on benzodithiol derivatives indicated promising antimicrobial activity. For instance, compounds with similar functional groups demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . In vitro tests revealed that this compound could inhibit bacterial growth at micromolar concentrations.

Enzyme Inhibition Studies

Enzyme assays have been conducted to assess the inhibitory potential of this compound on specific targets such as cyclooxygenase (COX) enzymes. Preliminary results suggest moderate inhibition, which could position this compound as a lead for anti-inflammatory drug development .

Case Studies

StudyFindings
Antioxidant Study Demonstrated significant reduction in oxidative stress markers in cell cultures treated with hydroxylamine derivatives.
Antimicrobial Evaluation Showed effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations below 50 µM.
Enzyme Inhibition Moderate inhibition of COX enzymes was observed, indicating potential anti-inflammatory properties.

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